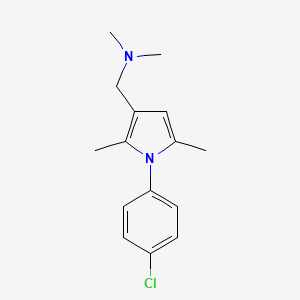
1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-N,N,2,5-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-N,N,2,5-tetramethyl- is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a methanamine group and a 4-chlorophenyl group, along with multiple methyl groups. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
The synthesis of 1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-N,N,2,5-tetramethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Methylation: The addition of methyl groups can be carried out using methylating agents such as methyl iodide in the presence of a base.
Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反应分析
1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-N,N,2,5-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the pyrrole ring or the phenyl group.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-N,N,2,5-tetramethyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: This compound can be used in the study of biological processes and interactions due to its potential bioactivity.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.
Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-N,N,2,5-tetramethyl- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use. For example, in a biological setting, it may bind to specific proteins or receptors, modulating their activity and leading to various cellular responses.
相似化合物的比较
1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-N,N,2,5-tetramethyl- can be compared with other pyrrole derivatives, such as:
- 1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-2-methyl-N,5-diphenyl-
- 1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl-
These compounds share similar structural features but differ in the nature and position of substituents, which can significantly affect their chemical properties and applications
属性
CAS 编号 |
138222-95-4 |
|---|---|
分子式 |
C15H19ClN2 |
分子量 |
262.78 g/mol |
IUPAC 名称 |
1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C15H19ClN2/c1-11-9-13(10-17(3)4)12(2)18(11)15-7-5-14(16)6-8-15/h5-9H,10H2,1-4H3 |
InChI 键 |
GRVCEYYPNKIIAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


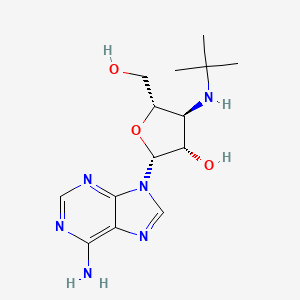
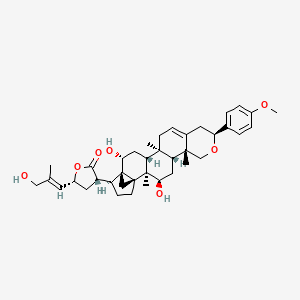
![[(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate](/img/structure/B15193993.png)
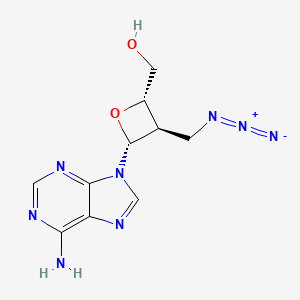
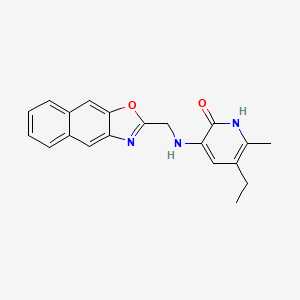
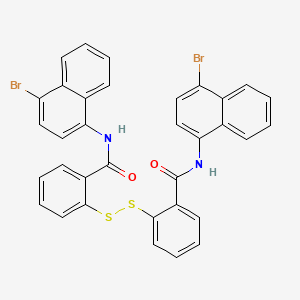
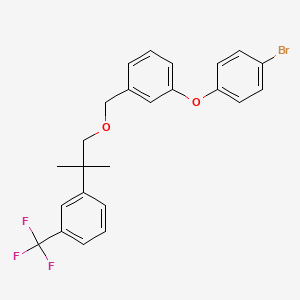
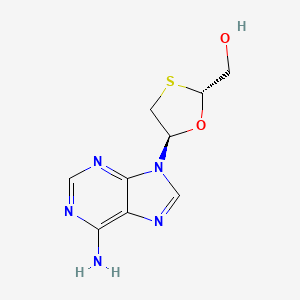


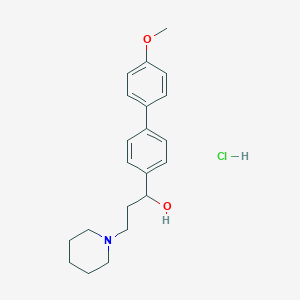
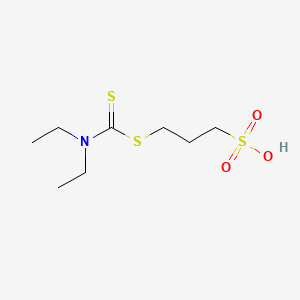
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
![1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine](/img/structure/B15194076.png)
